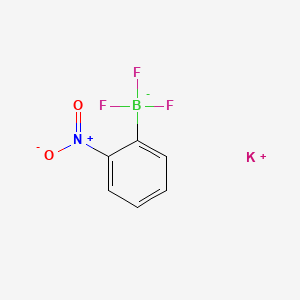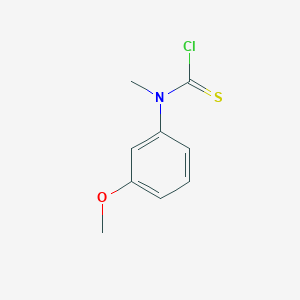
Potassium (2-nitrophenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (2-nitrophenyl)trifluoroborate (KNPTF) is an organic compound with the molecular formula C6H4F3NO4K. It is a colorless solid that is soluble in water and organic solvents. KNPTF is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds. It is also used as a catalyst in catalytic hydrogenation reactions. KNPTF is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Applications De Recherche Scientifique
Potassium (2-nitrophenyl)trifluoroborate is a type of organotrifluoroborate . These compounds are known for their stability and versatility, and they are commonly used in various types of chemical reactions .
One of the most common uses of organotrifluoroborates, including Potassium (2-nitrophenyl)trifluoroborate, is in Suzuki-Miyaura cross-coupling reactions . This is a type of reaction that forms carbon-carbon (C-C) bonds, which is a fundamental process in organic chemistry .
These compounds are compatible with a wide range of functional groups and are stable under many commonly used and harsh reaction conditions . This makes them very useful in a variety of experimental procedures.
Potassium (2-nitrophenyl)trifluoroborate, like other organotrifluoroborates, has a range of applications in the field of organic chemistry . Here are some additional applications:
-
Suzuki-Miyaura Cross-Coupling Reactions
- This is one of the most common uses of organotrifluoroborates, including Potassium (2-nitrophenyl)trifluoroborate . The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon (C-C) bonds. This is a fundamental process in organic chemistry.
- The organotrifluoroborates act as boronic acid surrogates in these reactions . They are stable and compatible with a wide range of functional groups, making them very useful in a variety of experimental procedures .
-
Other Carbon-Carbon (C-C) Bond Forming Reactions
- In addition to Suzuki-Miyaura reactions, organotrifluoroborates have been used for a variety of other C-C bond forming reactions .
- These reactions are fundamental to the synthesis of complex organic molecules, and the stability and versatility of organotrifluoroborates make them valuable tools in this area .
Potassium (2-nitrophenyl)trifluoroborate, like other organotrifluoroborates, has a range of applications in the field of organic chemistry . Here are some additional applications:
-
Suzuki-Miyaura Cross-Coupling Reactions
- This is one of the most common uses of organotrifluoroborates, including Potassium (2-nitrophenyl)trifluoroborate . The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon (C-C) bonds. This is a fundamental process in organic chemistry.
- The organotrifluoroborates act as boronic acid surrogates in these reactions . They are stable and compatible with a wide range of functional groups, making them very useful in a variety of experimental procedures .
-
Other Carbon-Carbon (C-C) Bond Forming Reactions
- In addition to Suzuki-Miyaura reactions, organotrifluoroborates have been used for a variety of other C-C bond forming reactions .
- These reactions are fundamental to the synthesis of complex organic molecules, and the stability and versatility of organotrifluoroborates make them valuable tools in this area .
Propriétés
IUPAC Name |
potassium;trifluoro-(2-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-3-1-2-4-6(5)11(12)13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHYOFKWMHZKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382338 | |
| Record name | Potassium (2-nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-nitrophenyl)trifluoroborate | |
CAS RN |
850623-64-2 | |
| Record name | Potassium (2-nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-nitrophenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)











